1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Overview
Description
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the formula C10H20ClNO2 . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 221.73 .Scientific Research Applications
Medicine: Anticonvulsant Research
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride: has been explored for its potential anticonvulsant properties. It is structurally similar to valproic acid, a well-known anticonvulsant drug . Research in pharmacokinetics and the drug’s effect on neuroblastoma cells in vitro suggests its utility in developing new treatments for epilepsy and other seizure disorders.
Pharmacology: Reference Standard for Drug Testing
This compound is available for purchase as a high-quality reference standard for pharmaceutical testing . It can be used in analytical chemistry to ensure the purity, potency, and quality of pharmaceutical products during the drug development process.
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-methyl-1-cyclohexanecarboxylic acid, is known to have anticonvulsant properties .
Mode of Action
Its structural analog, 1-methyl-1-cyclohexanecarboxylic acid, is known to cause maturation of murine neuroblastoma cells in vitro .
Pharmacokinetics
The pharmacokinetic action of its structural analog, 1-methyl-1-cyclohexanecarboxylic acid, has been studied in female sprague-dawley rats .
properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-11(2)8-10(9(12)13)6-4-3-5-7-10;/h3-8H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFHOEQOVPAMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.